molecular formula C18H21NO6S B12193486 4-(Acetylamino)phenyl 2,5-diethoxybenzenesulfonate

4-(Acetylamino)phenyl 2,5-diethoxybenzenesulfonate

Cat. No.: B12193486
M. Wt: 379.4 g/mol
InChI Key: BRUINHKDGXGZCI-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 2,5-diethoxybenzenesulfonate is an organic compound with a complex structure It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a diethoxybenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 2,5-diethoxybenzenesulfonate typically involves multiple steps. One common method starts with the acetylation of 4-aminophenol to form 4-acetylaminophenol. This intermediate is then subjected to a sulfonation reaction with 2,5-diethoxybenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 2,5-diethoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of acetylamino derivatives.

Scientific Research Applications

4-(Acetylamino)phenyl 2,5-diethoxybenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-(Acetylamino)phenyl 2,5-diethoxybenzenesulfonate exerts its effects involves interactions with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonate group may also interact with cellular membranes or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)phenyl 2,5-dimethoxybenzenesulfonate
  • 4-(Acetylamino)phenyl 2,5-dibromobenzenesulfonate
  • 4-(Acetylamino)phenyl 2,5-dimethylbenzenesulfonate

Uniqueness

4-(Acetylamino)phenyl 2,5-diethoxybenzenesulfonate is unique due to the presence of the diethoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. This distinguishes it from similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C18H21NO6S

Molecular Weight

379.4 g/mol

IUPAC Name

(4-acetamidophenyl) 2,5-diethoxybenzenesulfonate

InChI

InChI=1S/C18H21NO6S/c1-4-23-16-10-11-17(24-5-2)18(12-16)26(21,22)25-15-8-6-14(7-9-15)19-13(3)20/h6-12H,4-5H2,1-3H3,(H,19,20)

InChI Key

BRUINHKDGXGZCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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